4-[(4-Butoxynaphthyl)sulfonyl]morpholine
Description
4-[(4-Butoxynaphthyl)sulfonyl]morpholine is a sulfonamide derivative featuring a morpholine ring linked to a 4-butoxynaphthyl group via a sulfonyl bridge. The morpholine ring is a six-membered heterocycle containing one oxygen atom, while sulfonyl groups enhance stability and enable hydrogen bonding. The 4-butoxynaphthyl substituent introduces steric bulk and lipophilicity, distinguishing it from simpler aryl-sulfonyl morpholines.
Properties
Molecular Formula |
C18H23NO4S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-(4-butoxynaphthalen-1-yl)sulfonylmorpholine |
InChI |
InChI=1S/C18H23NO4S/c1-2-3-12-23-17-8-9-18(16-7-5-4-6-15(16)17)24(20,21)19-10-13-22-14-11-19/h4-9H,2-3,10-14H2,1H3 |
InChI Key |
VKTLAXONTTZMLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Butoxynaphthyl)sulfonyl]morpholine typically involves the reaction of 4-butoxynaphthalene-1-sulfonyl chloride with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of 4-[(4-Butoxynaphthyl)sulfonyl]morpholine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Butoxynaphthyl)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
4-[(4-Butoxynaphthyl)sulfonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(4-Butoxynaphthyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key morpholine sulfonamide derivatives and their properties:
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., methoxy) increase solubility compared to electron-withdrawing groups (e.g., nitro) .
- Crystal Structure : Thiomorpholine analogues (e.g., 4-(4-nitrophenyl)thiomorpholine) form centrosymmetric dimers via C–H···O bonds, whereas morpholine derivatives adopt different conformations due to the absence of sulfur .
Structure–Activity Relationship (SAR) :
- Lipophilicity : Thiomorpholine derivatives (with sulfur) exhibit higher lipophilicity than morpholine analogues, enhancing metabolic stability and tissue penetration .
- Aryl Substituents : Bulky groups (e.g., naphthyl) may improve target binding but reduce solubility. For example, 4-[(4-Butoxynaphthyl)sulfonyl]morpholine’s naphthyl group could enable π-π stacking with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
